N-(4-ethylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
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Overview
Description
N-(4-ETHYLPHENYL)-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a pyrrolidine sulfonyl group and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride under basic conditions to form the pyrrolidine sulfonyl intermediate.
Synthesis of the Dihydropyridine Moiety: The dihydropyridine ring can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling Reaction: The final step involves coupling the pyrrolidine sulfonyl intermediate with the dihydropyridine moiety under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the dihydropyridine ring.
Substitution: The aromatic ring and the amide group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced forms of the dihydropyridine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE
- N-(4-ISOPROPYLPHENYL)-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE
Uniqueness
N-(4-ETHYLPHENYL)-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE is unique due to its specific substitution pattern on the aromatic ring and the presence of both pyrrolidine sulfonyl and dihydropyridine moieties. These structural features may confer distinct chemical and
Properties
Molecular Formula |
C19H23N3O4S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
InChI |
InChI=1S/C19H23N3O4S/c1-2-15-7-9-16(10-8-15)20-18(23)14-21-11-5-6-17(19(21)24)27(25,26)22-12-3-4-13-22/h5-11H,2-4,12-14H2,1H3,(H,20,23) |
InChI Key |
HOZFHTIMZXKKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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